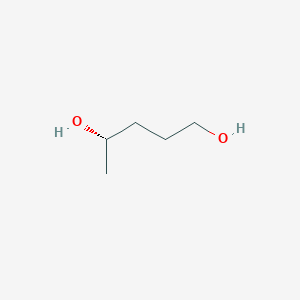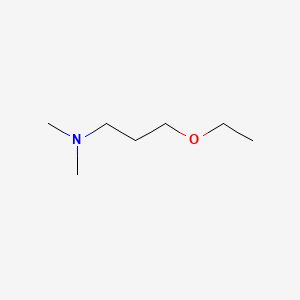
3-(4-Fluorophenyl)propanenitrile
Overview
Description
3-(4-Fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8FN . It has a molecular weight of 149.168 . The InChI code for this compound is 1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)propanenitrile consists of a nitrile group (-C≡N) attached to a three-carbon chain (propyl group), which is further connected to a fluorophenyl group (a phenyl ring with a fluorine atom attached) .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)propanenitrile is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and specific gravity were not found in the search results.Scientific Research Applications
Synthesis and Antioxidant Activity
3-(4-Fluorophenyl)propanenitrile has been utilized in the synthesis of various compounds with significant biological activities. For instance, 2-(4-fluorophenyl)thiazolidin-4-one derivatives were synthesized using 4-fluorobenzaldehyde, which included compounds like 3-(2-(4-fluorophenyl)-4-oxothiazolidine3-yl)acetonitrile. Some of these compounds exhibited promising antioxidant activities (El Nezhawy et al., 2009).
Crystal Structure Analysis
The compound has been a subject in crystallography, providing insights into molecular structures and interactions. For example, the crystal structure of 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile was examined, revealing specific molecular geometries and interactions (Sharma et al., 2014).
Applications in Battery Technology
In the field of energy storage, derivatives of 3-(4-Fluorophenyl)propanenitrile have found use in the development of safer electrolytes for lithium-ion batteries. New mixtures involving similar compounds demonstrated high safety, improved wettability, and better electrochemical performances, indicating potential for practical applications in battery technology (Liu et al., 2016).
Biocompatible Polymer Applications
In the field of biotechnology, 3-(4-Fluorophenyl)propanenitrile derivatives have been used in the synthesis of biocompatible polymers. These polymers demonstrated potential for multiple applications, including as sensors, in cell imaging, and in security ink technologies. They exhibit excellent biocompatibility, making them suitable for use in sensitive environments (Mahapatra et al., 2020).
Safety and Hazards
While specific safety data for 3-(4-Fluorophenyl)propanenitrile was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing in dust, fume, gas, mist, vapors, or spray, using the substance only in well-ventilated areas, and wearing appropriate personal protective equipment .
properties
IUPAC Name |
3-(4-fluorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOXJUSCSYEDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307121 | |
| Record name | 4-Fluorobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25468-86-4 | |
| Record name | 4-Fluorobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)

![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)



![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)



